molecular formula C15H11ClO4 B263306 Methyl 2-[(3-chlorobenzoyl)oxy]benzoate

Methyl 2-[(3-chlorobenzoyl)oxy]benzoate

Cat. No.: B263306
M. Wt: 290.7 g/mol
InChI Key: ONEQFFVAAKUJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-chlorobenzoyl)oxy]benzoate is a benzoate ester derivative featuring a 3-chlorobenzoyloxy substituent at the 2-position of the benzene ring. For example, methyl 2-benzoylamino-3-oxobutanoate (1) and related derivatives are synthesized via condensation reactions involving aromatic amines and ester precursors under acidic or thermal conditions . Such methods may be adapted for the preparation of this compound by substituting appropriate starting materials.

Properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.7 g/mol

IUPAC Name

methyl 2-(3-chlorobenzoyl)oxybenzoate

InChI

InChI=1S/C15H11ClO4/c1-19-15(18)12-7-2-3-8-13(12)20-14(17)10-5-4-6-11(16)9-10/h2-9H,1H3

InChI Key

ONEQFFVAAKUJRC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzoate Esters in Pesticide Chemistry

Methyl 2-[(3-chlorobenzoyl)oxy]benzoate shares structural similarities with pesticidal benzoate esters. For instance:

  • Diclofop-methyl (methyl 2-(4-(2,4-dichlorophenoxy)phenoxy)propanoate) contains a chlorophenoxy group and is used as a herbicide. Its activity relies on the ester group’s stability and the chlorine atoms’ electron-withdrawing effects, which enhance lipid solubility and target-site binding .
  • Imazamethabenz methyl ester (methyl 2-(4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4/5-methylbenzoate) incorporates an imidazolone ring, enabling inhibition of acetolactate synthase in weeds. The ester group in this compound facilitates slow hydrolysis, prolonging herbicidal activity .

Key Comparison Table: Structural and Functional Attributes

Compound Substituents/Functional Groups Molecular Weight (g/mol) Primary Application Key Study/Reference
This compound 3-Chlorobenzoyloxy, methyl ester ~304.7 (calculated) Not explicitly reported Inferred from analogs
Diclofop-methyl 2,4-Dichlorophenoxy, propanoate ester 341.2 Herbicide Pesticide Glossary
Methyl 4-chloro-2-(2-chloroacetamido)benzoate Chloroacetamido, methyl ester 262.1 Synthetic intermediate Hypersensitive Quantification
Methyl 2-({hydroxy[2-(1H-imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate (21) Phosphoryloxy, imidazolyl ~407.3 (calculated) Enzyme model compound Hydrolase Study
Molecular Modeling and Conformational Analysis

The General Amber Force Field (GAFF) has been applied to model organic molecules, including esters and heterocycles, with root-mean-square deviations (RMSD) of ~0.26 Å in minimized structures . Such models could predict the conformational stability of this compound and its analogs, aiding in rational design for desired properties like hydrolytic resistance or target binding.

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